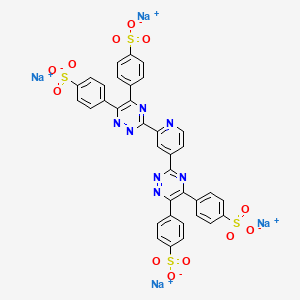![molecular formula C10H25NO6P2 B13809681 [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid CAS No. 6204-28-0](/img/structure/B13809681.png)
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphonate derivatives, which have distinct properties and applications .
Scientific Research Applications
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating bone-related diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved include the inhibition of bone resorption and modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid, sodium salt
- This compound, ammonium salt
Uniqueness
Compared to similar compounds, this compound stands out due to its specific molecular structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and high reactivity .
Properties
CAS No. |
6204-28-0 |
|---|---|
Molecular Formula |
C10H25NO6P2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
[2-ethylhexyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
VCBDDOWPXBJZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)

![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)





